Cas no 2138509-77-8 (2-bromo-3-(propan-2-yl)naphthalene)
2-bromo-3-(propan-2-yl)naphthalene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-3-(propan-2-yl)naphthalene
- 2138509-77-8
- SCHEMBL23979721
- EN300-1083124
-
- Inchi: 1S/C13H13Br/c1-9(2)12-7-10-5-3-4-6-11(10)8-13(12)14/h3-9H,1-2H3
- InChI Key: JGRFOAXVUTXDSJ-UHFFFAOYSA-N
- SMILES: BrC1=CC2C=CC=CC=2C=C1C(C)C
Computed Properties
- Exact Mass: 248.02006g/mol
- Monoisotopic Mass: 248.02006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 0Ų
2-bromo-3-(propan-2-yl)naphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1083124-0.05g |
2-bromo-3-(propan-2-yl)naphthalene |
2138509-77-8 | 95% | 0.05g |
$1140.0 | 2023-10-28 | |
| Enamine | EN300-1083124-0.1g |
2-bromo-3-(propan-2-yl)naphthalene |
2138509-77-8 | 95% | 0.1g |
$1195.0 | 2023-10-28 | |
| Enamine | EN300-1083124-0.25g |
2-bromo-3-(propan-2-yl)naphthalene |
2138509-77-8 | 95% | 0.25g |
$1249.0 | 2023-10-28 | |
| Enamine | EN300-1083124-0.5g |
2-bromo-3-(propan-2-yl)naphthalene |
2138509-77-8 | 95% | 0.5g |
$1302.0 | 2023-10-28 | |
| Enamine | EN300-1083124-1.0g |
2-bromo-3-(propan-2-yl)naphthalene |
2138509-77-8 | 1g |
$1357.0 | 2023-06-10 | ||
| Enamine | EN300-1083124-2.5g |
2-bromo-3-(propan-2-yl)naphthalene |
2138509-77-8 | 95% | 2.5g |
$2660.0 | 2023-10-28 | |
| Enamine | EN300-1083124-5.0g |
2-bromo-3-(propan-2-yl)naphthalene |
2138509-77-8 | 5g |
$3935.0 | 2023-06-10 | ||
| Enamine | EN300-1083124-10.0g |
2-bromo-3-(propan-2-yl)naphthalene |
2138509-77-8 | 10g |
$5837.0 | 2023-06-10 | ||
| Enamine | EN300-1083124-1g |
2-bromo-3-(propan-2-yl)naphthalene |
2138509-77-8 | 95% | 1g |
$1357.0 | 2023-10-28 | |
| Enamine | EN300-1083124-5g |
2-bromo-3-(propan-2-yl)naphthalene |
2138509-77-8 | 95% | 5g |
$3935.0 | 2023-10-28 |
2-bromo-3-(propan-2-yl)naphthalene Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-bromo-3-(propan-2-yl)naphthalene
Recent Advances in the Study of 2-Bromo-3-(propan-2-yl)naphthalene (CAS: 2138509-77-8) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 2-bromo-3-(propan-2-yl)naphthalene (CAS: 2138509-77-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest advancements related to this compound, including its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the role of 2-bromo-3-(propan-2-yl)naphthalene as a versatile intermediate in organic synthesis. Its brominated naphthalene core, combined with the isopropyl substituent, offers a robust scaffold for further functionalization. Researchers have successfully employed this compound in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds, which are of particular interest in materials science and medicinal chemistry.
In the context of pharmaceutical research, 2-bromo-3-(propan-2-yl)naphthalene has been investigated for its potential biological activities. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate inhibitory effects against certain enzymes involved in inflammatory pathways. These findings open new avenues for the development of anti-inflammatory agents targeting specific molecular pathways.
Moreover, the compound's unique electronic properties, attributed to the bromine atom and the naphthalene ring system, make it a promising candidate for photodynamic therapy (PDT) applications. Recent experiments have demonstrated its ability to generate reactive oxygen species (ROS) upon light irradiation, which could be harnessed for targeted cancer therapy.
From a mechanistic perspective, computational studies have provided insights into the molecular interactions of 2-bromo-3-(propan-2-yl)naphthalene with biological targets. Density functional theory (DFT) calculations and molecular docking simulations have revealed favorable binding affinities with certain protein targets, supporting its potential as a pharmacophore in drug design.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and selectivity. Current research efforts are focused on structural modifications to improve bioavailability and reduce potential off-target effects. The synthetic accessibility of 2-bromo-3-(propan-2-yl)naphthalene makes it an attractive starting point for medicinal chemistry campaigns.
In conclusion, 2-bromo-3-(propan-2-yl)naphthalene (CAS: 2138509-77-8) represents a valuable chemical entity with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a compound of significant interest for future investigations. Continued research into its mechanism of action and therapeutic potential is warranted to fully exploit its capabilities in drug discovery and development.
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